molecular formula C15H12ClIN2O3 B3528974 2-chloro-N-(4-iodo-2,5-dimethylphenyl)-4-nitrobenzamide

2-chloro-N-(4-iodo-2,5-dimethylphenyl)-4-nitrobenzamide

Cat. No.: B3528974
M. Wt: 430.62 g/mol
InChI Key: CPMXREVTMCFZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-iodo-2,5-dimethylphenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, an iodo group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-iodo-2,5-dimethylphenyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzamide precursor followed by halogenation reactions to introduce the chloro and iodo groups. The reaction conditions often require the use of strong acids, such as sulfuric acid, and halogenating agents like iodine monochloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-iodo-2,5-dimethylphenyl)-4-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of 2-chloro-N-(4-iodo-2,5-dimethylphenyl)-4-aminobenzamide.

    Substitution: Formation of compounds where the chloro or iodo groups are replaced by other nucleophiles.

Scientific Research Applications

2-chloro-N-(4-iodo-2,5-dimethylphenyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-iodo-2,5-dimethylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the halogen groups can enhance the compound’s binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-iodo-2,5-dimethylphenyl)-4-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and iodo groups, along with a nitro group, makes it a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name

2-chloro-N-(4-iodo-2,5-dimethylphenyl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClIN2O3/c1-8-6-14(9(2)5-13(8)17)18-15(20)11-4-3-10(19(21)22)7-12(11)16/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMXREVTMCFZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(4-iodo-2,5-dimethylphenyl)-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(4-iodo-2,5-dimethylphenyl)-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(4-iodo-2,5-dimethylphenyl)-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(4-iodo-2,5-dimethylphenyl)-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(4-iodo-2,5-dimethylphenyl)-4-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(4-iodo-2,5-dimethylphenyl)-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.